

S-acetyl-PEG4-Propargyl: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *S-acetyl-PEG4-Propargyl*

Cat. No.: *B610651*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **S-acetyl-PEG4-Propargyl**. This heterobifunctional linker is a valuable tool in drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

S-acetyl-PEG4-Propargyl is a polyethylene glycol (PEG)-based linker featuring two key functional groups: a terminal S-acetyl protected thiol and a propargyl group. The PEG4 linker enhances aqueous solubility and provides spatial separation between conjugated molecules.

Table 1: Physicochemical Properties of **S-acetyl-PEG4-Propargyl**

Property	Value	Source
CAS Number	1422540-88-2	[1][2][3]
Molecular Formula	C13H22O5S	[1][2][3]
Molecular Weight	290.38 g/mol	[3]
Purity	≥95%	[2]
Appearance	White to off-white solid or oil	-
Solubility	Soluble in DMSO, DCM, DMF	[1]
Storage	Store at -20°C for long-term stability	[1]
Boiling Point	375.6±37.0 °C (Predicted)	[4]
Density	1.102±0.06 g/cm3 (Predicted)	[4]

Table 2: Spectroscopic Data for **S-acetyl-PEG4-Propargyl**

Technique	Data
¹ H NMR	Data not available in the searched resources. A representative spectrum of the closely related Propargyl-PEG4-acid is available.[5]
¹³ C NMR	Data not available in the searched resources.
Mass Spectrometry	Data not available in the searched resources. The monoisotopic mass of the deprotected analogue, Propargyl-PEG4-thiol, is 248.10823029 Da.[6]

Key Applications and Experimental Protocols

S-acetyl-PEG4-Propargyl is primarily utilized in bioconjugation and the synthesis of PROTACs. Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecules.

Deprotection of the S-acetyl Group to Yield a Free Thiol

The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection is typically achieved under basic conditions to reveal the reactive thiol, which can then be used for conjugation to electrophiles such as maleimides or in disulfide bond formation.

Experimental Protocol: Base-Mediated S-acetyl Deprotection

- Materials:
 - **S-acetyl-PEG4-Propargyl**
 - Anhydrous methanol (MeOH)
 - Aqueous solution of a base (e.g., 0.5 M NaOH or NaOMe in MeOH)
 - Reaction vessel
 - Nitrogen or Argon source for inert atmosphere
 - Stirring apparatus
 - Thin Layer Chromatography (TLC) supplies for reaction monitoring
 - Purification system (e.g., column chromatography)
- Procedure:
 - Dissolve **S-acetyl-PEG4-Propargyl** in anhydrous methanol under an inert atmosphere.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add the basic solution (e.g., 1.2 equivalents of NaOH or NaOMe) to the reaction mixture while stirring.
 - Monitor the reaction progress by TLC until the starting material is consumed.
 - Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

- Remove the solvent under reduced pressure.
- Purify the resulting Propargyl-PEG4-thiol by column chromatography.[\[7\]](#)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of **S-acetyl-PEG4-Propargyl** readily participates in CuAAC, a highly efficient and specific "click chemistry" reaction, to form a stable triazole linkage with an azide-containing molecule.

Experimental Protocol: General CuAAC Reaction

- Materials:
 - **S-acetyl-PEG4-Propargyl** (or its deprotected thiol derivative)
 - Azide-containing molecule
 - Copper(II) sulfate (CuSO_4)
 - Sodium ascorbate
 - A suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
 - Reaction vessel
 - Stirring apparatus
- Procedure:
 - In a reaction vessel, dissolve the **S-acetyl-PEG4-Propargyl** and the azide-containing molecule in the chosen solvent.
 - In a separate vial, prepare a fresh solution of sodium ascorbate in water.
 - In another vial, prepare a solution of copper(II) sulfate in water.

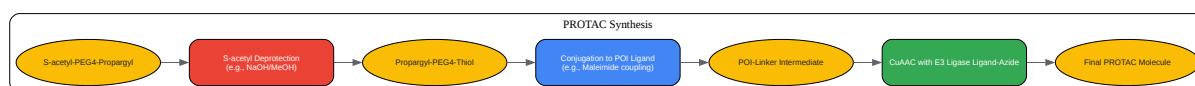
- Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the product can be isolated by standard workup procedures, which may include extraction and purification by column chromatography.

Application in PROTAC Synthesis and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **S-acetyl-PEG4-Propargyl** is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the presence of two distinct functional handles.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using **S-acetyl-PEG4-Propargyl** typically involves a multi-step process where the linker is sequentially conjugated to a ligand for the target protein of interest (POI) and a ligand for an E3 ligase.

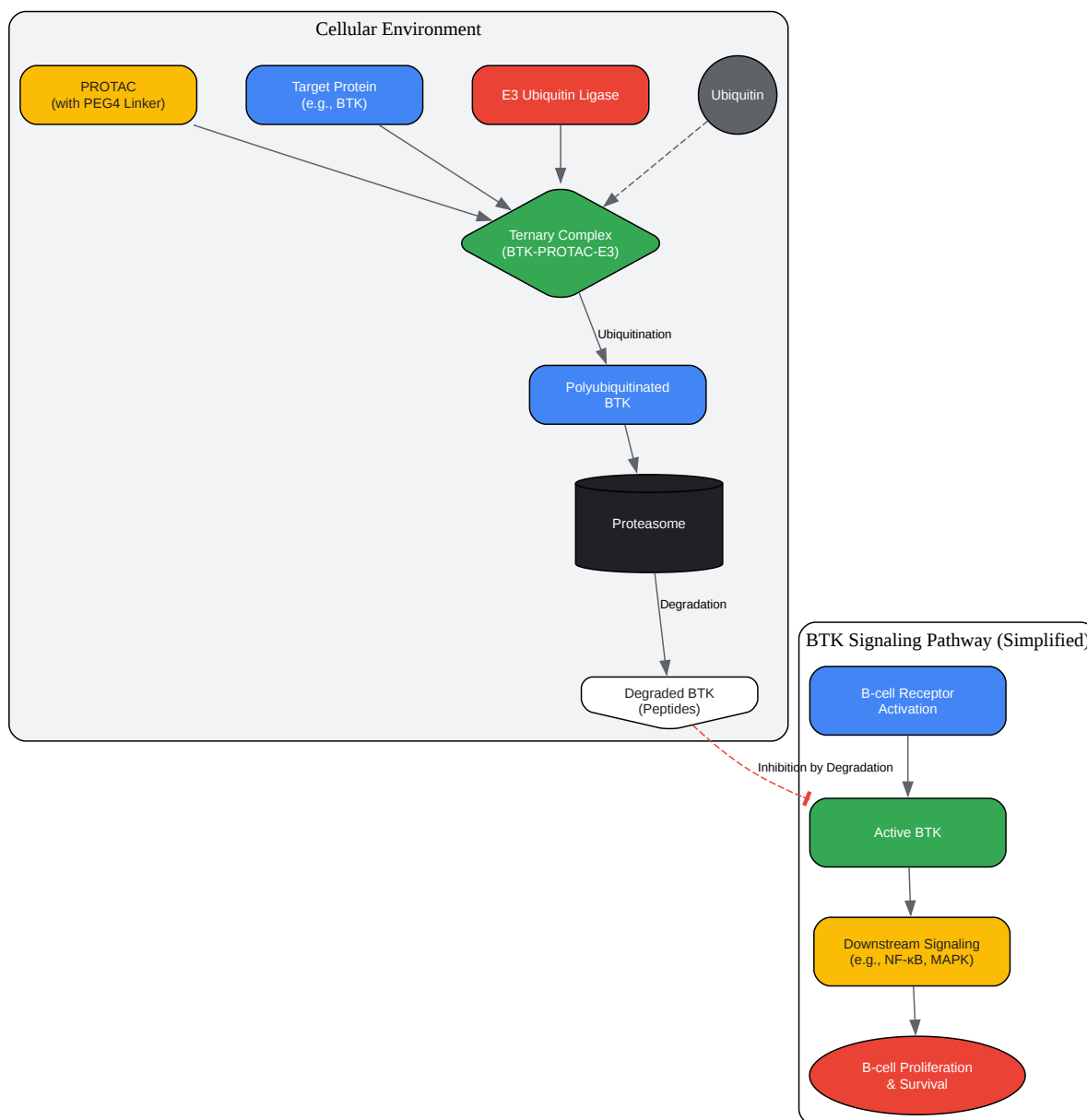


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Mechanism of PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. This process involves the formation of a ternary complex, ubiquitination, and proteasomal degradation. A key example is the targeting of Bruton's Tyrosine Kinase (BTK), a crucial protein in B-cell receptor signaling, which is implicated in various B-cell malignancies.[8]
[9]



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Caption: PROTAC-mediated degradation of BTK and its effect on B-cell signaling.

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